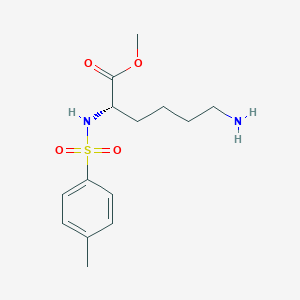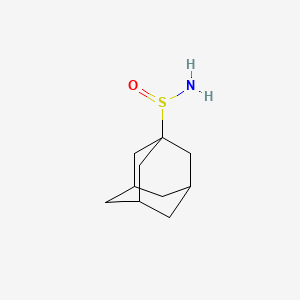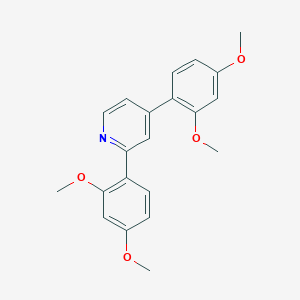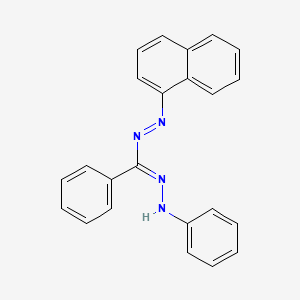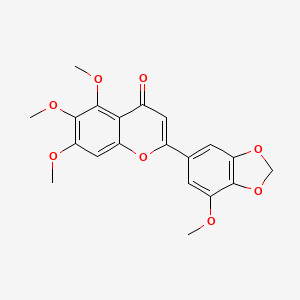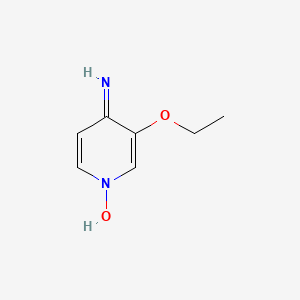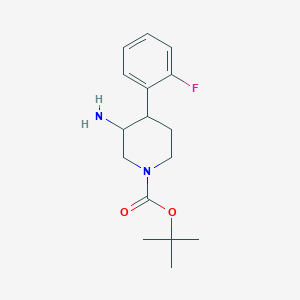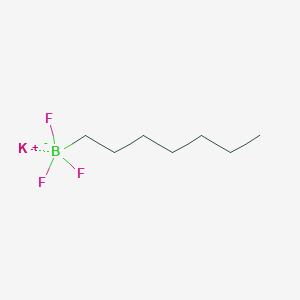
Potassiumtrifluoro(heptyl)borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassiumtrifluoro(heptyl)borate is a member of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. These compounds contain a trifluoroborate anion, which is highly stable and resistant to moisture and air. This compound, in particular, is used in a variety of synthetic applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassiumtrifluoro(heptyl)borate can be synthesized through the nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates. This involves the reaction of heptyl bromide or heptyl iodide with potassium trifluoroborate in the presence of a strong base such as potassium hexamethyldisilazide (KHMDS) . The reaction typically occurs under mild conditions and yields the desired product with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure the stability of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Potassiumtrifluoro(heptyl)borate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: While less common, it can also undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides and strong bases like KHMDS are used.
Cross-Coupling: Palladium catalysts and bases like potassium carbonate are typically employed.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed
The major products formed from these reactions include various substituted borates, coupled organic molecules, and oxidized or reduced boron compounds.
Aplicaciones Científicas De Investigación
Potassiumtrifluoro(heptyl)borate has a wide range of applications in scientific research:
Biology: It is used in the synthesis of biologically active compounds and as a tool for studying biochemical pathways.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Mecanismo De Acción
The mechanism of action of potassiumtrifluoro(heptyl)borate involves its ability to act as a nucleophile in various chemical reactions. The trifluoroborate group can stabilize negative charges, making it an effective participant in nucleophilic substitution and cross-coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the other reactants .
Comparación Con Compuestos Similares
Similar Compounds
- Potassiumtrifluoro(methyl)borate
- Potassiumtrifluoro(ethyl)borate
- Potassiumtrifluoro(propyl)borate
Uniqueness
Potassiumtrifluoro(heptyl)borate is unique due to its longer alkyl chain, which can influence its reactivity and the properties of the final products. This makes it particularly useful in the synthesis of larger, more complex organic molecules compared to its shorter-chain counterparts .
Propiedades
Fórmula molecular |
C7H15BF3K |
|---|---|
Peso molecular |
206.10 g/mol |
Nombre IUPAC |
potassium;trifluoro(heptyl)boranuide |
InChI |
InChI=1S/C7H15BF3.K/c1-2-3-4-5-6-7-8(9,10)11;/h2-7H2,1H3;/q-1;+1 |
Clave InChI |
YJOZQQJGPHKTAK-UHFFFAOYSA-N |
SMILES canónico |
[B-](CCCCCCC)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Boc-3,4-bis[(methylsulfonyl)oxy]pyrrolidine](/img/structure/B13147827.png)

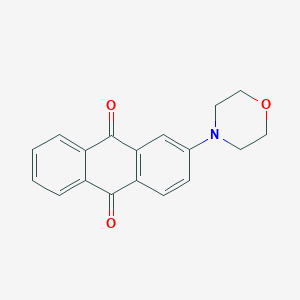

![18,18,36,36-Tetrakis(4-hexylphenyl)-5,8,12,15,23,26,30,33-octathiaundecacyclo[19.15.0.03,19.04,17.06,16.07,14.09,13.022,35.024,34.025,32.027,31]hexatriaconta-1(21),2,4(17),6(16),7(14),9(13),10,19,22(35),24(34),25(32),27(31),28-tridecaene-11,29-dicarbaldehyde](/img/structure/B13147849.png)
![N-([1,1'-Biphenyl]-4-yl)-4'-vinyl-[1,1'-biphenyl]-4-amine](/img/structure/B13147856.png)
